molecular formula C10H10ClFO B1291096 3-(4-fluorophenyl)-2-methylpropanoyl chloride CAS No. 1017183-70-8

3-(4-fluorophenyl)-2-methylpropanoyl chloride

Cat. No.: B1291096
CAS No.: 1017183-70-8
M. Wt: 200.64 g/mol
InChI Key: HJOAOPVBPDCOFZ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-2-methylpropanoyl chloride is an organic compound that belongs to the class of aromatic compounds known as phenylpropionyl chlorides. This compound is characterized by the presence of a 4-fluorophenyl group attached to a 2-methylpropionyl chloride moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional group versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-2-methylpropanoyl chloride typically involves the chlorination of 3-(4-Fluorophenyl)-2-methylpropionic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The general reaction conditions include:

    Reagents: 3-(4-Fluorophenyl)-2-methylpropionic acid, thionyl chloride

    Solvent: Anhydrous dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Reaction Time: Several hours until the evolution of hydrogen chloride gas ceases

The reaction proceeds as follows:

3-(4-Fluorophenyl)-2-methylpropionic acid+SOCl2This compound+SO2+HCl\text{3-(4-Fluorophenyl)-2-methylpropionic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-(4-Fluorophenyl)-2-methylpropionic acid+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and safety. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-2-methylpropanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Reduction: The compound can be reduced to 3-(4-Fluorophenyl)-2-methylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the compound can lead to the formation of 3-(4-Fluorophenyl)-2-methylpropionic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols; solvents like dichloromethane or tetrahydrofuran (THF); reaction temperatures ranging from 0°C to room temperature.

    Reduction: Reducing agents like LiAlH4; solvents such as ether or THF; reaction temperatures typically at 0°C to room temperature.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3); solvents like water or acetic acid; reaction temperatures at room temperature to reflux.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, thioesters

    Reduction: 3-(4-Fluorophenyl)-2-methylpropanol

    Oxidation: 3-(4-Fluorophenyl)-2-methylpropionic acid

Scientific Research Applications

3-(4-fluorophenyl)-2-methylpropanoyl chloride is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

    Medicine: Serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) for drugs targeting various diseases.

    Industry: Employed in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-methylpropanoyl chloride is primarily based on its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-2-methylpropionic acid
  • 3-(4-Fluorophenyl)-2-methylpropanol
  • 4-Fluorophenylacetic acid

Uniqueness

3-(4-fluorophenyl)-2-methylpropanoyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that may lack the acyl chloride group and, consequently, have different reactivity profiles and applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-7(10(11)13)6-8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOAOPVBPDCOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893609
Record name 3-(4-Fluorophenyl)-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017183-70-8
Record name 4-Fluoro-α-methylbenzenepropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017183-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-2-methylpropionylchloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Fluorophenyl)-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-fluorophenyl)-2-methylpropionylchloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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